Extended-Release Pharmacokinetic Profile: Delayed Tmax and Prolonged GHB Exposure vs. Sodium Oxybate
In healthy volunteers, the extended-release (ER) formulation of valiloxibic acid demonstrated a delayed time to maximum plasma concentration (Tmax) and extended duration of GHB exposure, a profile compatible with once-nightly dosing [1]. In contrast, sodium oxybate, the immediate-release (IR) reference standard, requires twice-nightly administration due to its short elimination half-life [2]. A direct clinical comparison found that oxybate pharmacokinetics (PK) from an IR formulation of valiloxibic acid were identical to those from equal molar doses of sodium oxybate, confirming the ER formulation's unique value lies in its modified release characteristics [1].
| Evidence Dimension | GHB Exposure Duration and Dosing Schedule |
|---|---|
| Target Compound Data | Maintains desired GHB levels for 6 to 7 hours [2]; designed for once-nightly dosing [1]. |
| Comparator Or Baseline | Sodium Oxybate (IR) requires twice-nightly dosing due to a short elimination half-life [2]. |
| Quantified Difference | Extended GHB exposure profile (6-7 hours) enabling a single daily dose, compared to the twice-nightly regimen required for sodium oxybate. |
| Conditions | Human healthy volunteers in Phase 1 clinical trials [1]. |
Why This Matters
The extended-release profile directly enables once-nightly dosing, a significant clinical and patient convenience advantage over the standard-of-care twice-nightly sodium oxybate regimen.
- [1] Canafax, D., Xiang, W., & Xiang, J. N. (2021). 501 Clinical PK of XW10172 for Once Nightly Therapy in Patients with Narcolepsy or Sleep Disorders in Neurodegenerative Diseases. Sleep, 44(Supplement_2), A197–A198. View Source
- [2] HandWiki. (2026). Chemistry:Valiloxybate. View Source
